2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
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Overview
Description
2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are fused bicyclic heterocycles containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminopyridine with an appropriate ketone, such as acetophenone, under acidic conditions.
Oxidative Coupling: The intermediate product undergoes oxidative coupling to form the imidazo[1,2-a]pyridine core structure.
Substitution Reaction: The resulting imidazo[1,2-a]pyridine is then subjected to a substitution reaction with ethanamine to introduce the ethanamine moiety.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts, such as copper(I) iodide, can enhance the efficiency of the oxidative coupling step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles, such as alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound, such as imidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: Reduced derivatives, such as 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanol.
Substitution: Substituted derivatives, where the ethanamine group is replaced by other functional groups.
Scientific Research Applications
2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Material Science: It is utilized in the development of advanced materials with unique electronic and optical properties.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine
7-Methylimidazo[1,2-a]pyridine
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
N-[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide
This comprehensive overview highlights the significance of 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-3-5-13-7-9(2-4-11)12-10(13)6-8;;/h3,5-7H,2,4,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGRPBLPWOTUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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